Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)-

Description

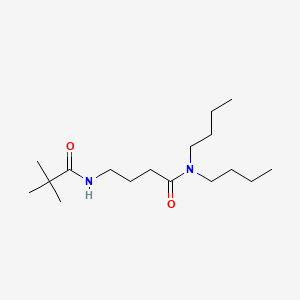

Chemical Structure: The compound features a butanamide backbone substituted at the 4-position with a (2,2-dimethyl-1-oxopropyl)amino group and N,N-dibutyl groups on the amide nitrogen. Its IUPAC name reflects the branched alkyl (dibutyl) and bulky 2,2-dimethylpropanoyl (pivaloyl) substituents, which influence steric and electronic properties.

Synthetic Relevance: While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)butanamide in ) suggest synthetic routes involving amidation or coupling reactions with pivaloyl derivatives. The dibutyl groups likely enhance lipophilicity, making the compound suitable for applications requiring non-polar solvents or lipid membrane interactions .

Properties

CAS No. |

82023-97-0 |

|---|---|

Molecular Formula |

C17H34N2O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

N-[4-(dibutylamino)-4-oxobutyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H34N2O2/c1-6-8-13-19(14-9-7-2)15(20)11-10-12-18-16(21)17(3,4)5/h6-14H2,1-5H3,(H,18,21) |

InChI Key |

MRMGWMCHDAWRHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents or catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.

Industry: It is utilized in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and similarities with related butanamides:

Key Property Differences

- Lipophilicity : The N,N-dibutyl groups in the target compound increase hydrophobicity compared to dipropyl () or isopropyl () analogs. This property may enhance membrane permeability in drug design .

Biological Activity

Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological pathways, particularly in the context of inflammation and pain management. This article reviews existing research on its biological activity, focusing on its effects on inflammatory cytokines and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.43 g/mol. The presence of the dibutyl and oxopropyl groups may influence its solubility and bioactivity.

Biological Activity Overview

Research has indicated that derivatives of butanamide compounds can exhibit significant anti-inflammatory properties. A study involving related compounds demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in mediating inflammatory responses.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Inhibition of IL-1β | Inhibition of IL-6 | Notes |

|---|---|---|---|

| Compound 5d | Significant | Significant | Effective in vitro |

| Compound 5c | Moderate | Significant | High efficacy in vivo |

| Compound 5f | Significant | Significant | Lower hepatotoxicity observed |

| Compound 4d | Significant | Moderate | Intermediate compound |

The mechanism by which butanamide derivatives exert their biological effects appears to involve the modulation of inflammatory pathways. Specifically, these compounds may inhibit the expression of mRNA for key cytokines involved in inflammation, such as TNF-α, IL-1β, and IL-6.

Case Study: Inhibition of Cytokine Expression

In a study examining the effects of benzoxazole derivatives containing butanamide moieties, researchers found that specific compounds significantly reduced mRNA levels for IL-1β and IL-6 in human keratinocyte cells. The administration of these compounds at a concentration of 10 μM resulted in notable decreases in cytokine expression compared to controls treated with LPS alone .

In Vivo Studies

In vivo studies further support the anti-inflammatory potential of butanamide derivatives. For instance, compounds 5f and 4d were tested in a mouse model of LPS-induced inflammation. The results indicated a significant reduction in cytokine levels without inducing hepatotoxicity, as measured by ALT and AST levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.